3-Methanesulfonyl-2-(3-methylidenepiperidin-1-yl)pyridine
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Description
3-Methanesulfonyl-2-(3-methylidenepiperidin-1-yl)pyridine, also known as MSMP, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. MSMP is a pyridine derivative that has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various diseases and disorders.
Scientific Research Applications
Pharmaceutical Applications
Piperidine derivatives, such as “3-Methanesulfonyl-2-(3-methylidenepiperidin-1-yl)pyridine”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives, including “3-Methanesulfonyl-2-(3-methylidenepiperidin-1-yl)pyridine”, have been designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .
Synthesis of Biologically Active Piperidines
“3-Methanesulfonyl-2-(3-methylidenepiperidin-1-yl)pyridine” can be used as a substrate for the synthesis of biologically active piperidines . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Drug Design
Piperidine-containing compounds, including “3-Methanesulfonyl-2-(3-methylidenepiperidin-1-yl)pyridine”, represent one of the most important synthetic medicinal blocks for drug construction . More than 7000 piperidine-related papers were published during the last five years, indicating the significance of these compounds in drug design .
Synthesis of Meropenem
“3-Methanesulfonyl-2-(3-methylidenepiperidin-1-yl)pyridine” is an important pharmaceutical intermediate, mainly used for the synthesis of Meropenem . Meropenem is a semi-synthetic penicillin-class antibiotic, effective against Pseudomonas aeruginosa, Escherichia coli, pneumoniae, Proteus, and penicillin-sensitive Staphylococcus aureus .
Chemical Reactions
The chloroformyl and methanesulfonyl substituents in “3-Methanesulfonyl-2-(3-methylidenepiperidin-1-yl)pyridine” are quite reactive and can undergo various chemical reactions such as oxidation and substitution .
Environmental Impact
The production process of “3-Methanesulfonyl-2-(3-methylidenepiperidin-1-yl)pyridine” and its waste products can have environmental implications . Therefore, it’s important to consider the environmental impact when using this compound in scientific research.
properties
IUPAC Name |
2-(3-methylidenepiperidin-1-yl)-3-methylsulfonylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-10-5-4-8-14(9-10)12-11(17(2,15)16)6-3-7-13-12/h3,6-7H,1,4-5,8-9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLGOLPSTXNLLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(N=CC=C1)N2CCCC(=C)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methanesulfonyl-2-(3-methylidenepiperidin-1-yl)pyridine |
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